3-Amino-4-hydroxypyridine
Overview
Description
3-Amino-4-hydroxypyridine, also known as 3-aminopyridin-4-ol or 3-Aminopyridin-4 (1H)-one, is an aminopyridine . It is used as a pharmaceutical intermediate and is involved in the synthesis of functionalized pyrido and imidazo derivatives .
Synthesis Analysis
The synthesis of 3-Amino-4-hydroxypyridine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the pyridinization of bio-based furfural into 3-hydroxypyridines over a Raney Fe catalyst .Molecular Structure Analysis
The molecular formula of 3-Amino-4-hydroxypyridine is C5H6N2O . The InChI code is 1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) and the InChIKey is OIIBRAGQGFLUFI-UHFFFAOYSA-N . The Canonical SMILES string is C1=CNC=C(C1=O)N .Chemical Reactions Analysis
Whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
3-Amino-4-hydroxypyridine has a molecular weight of 110.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass is 110.048012819 g/mol and the monoisotopic mass is 110.048012819 g/mol .Scientific Research Applications
Inhibition of Tyrosinase and Metal Chelation
- 3-Hydroxypyridin-4-ones, closely related to 3-Amino-4-hydroxypyridine, have shown potential as orally active chelators of iron(III) and may find application in treating thalassaemia. However, these compounds can inhibit tyrosinase, an enzyme involved in melanin production. Research suggests that alkyl substitution at position 2 in the aromatic ring minimizes interaction with tyrosinase without significantly affecting iron(III) affinity (Hider & Lerch, 1989).
Environmental Biodegradation
- A study on the biodegradation of 4-aminopyridine, which generates 4-amino-3-hydroxypyridine as an intermediate, found that a bacterial culture could utilize 4-aminopyridine as a carbon, nitrogen, and energy source. This research is significant for understanding the environmental impact and breakdown of chemicals like 4-aminopyridine in crop fields (Takenaka et al., 2013).
Antimalarial Activity
- Some 3-hydroxypyridin-4-ones exhibit antimalarial effects at levels non-toxic to mammalian cells. Introducing basic nitrogen centers into these molecules has been investigated to target lysosomes and other intracellular acidic vacuoles, enhancing their antimalarial activity (Dehkordi, Liu, & Hider, 2008).
Antibacterial Applications
- 3-Hydroxypyridine-4-one derivatives have demonstrated good inhibitory activity against bacterial strains, such as Staphylococcus aureus. Computational methods have been applied to design novel derivatives with improved antibacterial activity (Sabet et al., 2012).
Spectrophotometric Applications
- 2-Amino-3-hydroxypyridine has been used as a chromogenic reagent for the spectrophotometric determination of osmium, a rare and valuable metal. This application highlights its potential in analytical chemistry for detecting specific metals (Mehta, Garg, & Singh, 1976).
Synthesis of Complex Metal Ligands
- Research has been conducted on the synthesis of mixed-ligand metal complexes using 2-Amino-3-hydroxypyridine. These complexes, involving iron, cobalt, and nickel, could have implications for various biological activities (Prakash & Sindhu, 1998).
Microbial Catabolism
- The microbial degradation of 3-hydroxypyridine, a key building block for synthesizing drugs, herbicides, and antibiotics, has been explored. A specific gene cluster responsible for this process in bacteria has been identified, offering insights into bioremediation and the microbial metabolism of pyridine derivatives (Wang et al., 2020).
Safety And Hazards
3-Amino-4-hydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
3-amino-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIBRAGQGFLUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283503 | |
Record name | 3-Amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxypyridine | |
CAS RN |
6320-39-4 | |
Record name | 6320-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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